6-(4-ethoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
6-(4-Ethoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative featuring a substituted piperazine moiety and an ethoxyphenyl group. The core structure, 3,4-dihydropyrimidin-4-one, is a privileged scaffold in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capacity, which enhances receptor interactions . Key structural elements include:
- 3-position: A 2-oxoethyl linker connecting to a 4-(4-hydroxyphenyl)piperazine group. The hydroxyphenyl substituent on the piperazine ring may enhance solubility and enable hydrogen-bond interactions, while the piperazine itself is a common pharmacophore in CNS-targeting agents .
This compound’s design aligns with strategies to optimize pharmacokinetic properties and receptor affinity through balanced hydrophobic/hydrophilic substitutions.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-2-32-21-9-3-18(4-10-21)22-15-23(30)28(17-25-22)16-24(31)27-13-11-26(12-14-27)19-5-7-20(29)8-6-19/h3-10,15,17,29H,2,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYHMRKWSGPHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-ethoxyphenyl)-3-{2-[4-(4-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.49 g/mol. Its structure includes a pyrimidine core substituted with an ethoxyphenyl group and a piperazine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activity through various assays, such as DPPH radical scavenging tests. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
The compound may also possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds structurally related to this one have been shown to inhibit cell proliferation in breast cancer cell lines by modulating estrogen receptor activity.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cell growth and proliferation.
- Receptor Modulation : Similar compounds have been found to interact with estrogen receptors, potentially influencing hormonal pathways.
Study 1: Antimicrobial Efficacy
A study conducted on related pyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Study 2: Antioxidant Activity
In vitro assays showed that the compound exhibited significant scavenging activity against DPPH radicals with an IC50 value of approximately 50 µg/mL. This suggests potential applications in formulations aimed at reducing oxidative stress.
Study 3: Anticancer Effects
In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound induced apoptosis at concentrations of 10 µM and above. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Data Summary Table
| Activity | Assay Method | Results |
|---|---|---|
| Antimicrobial | MIC Testing | 32 - 128 µg/mL |
| Antioxidant | DPPH Radical Scavenging | IC50 = 50 µg/mL |
| Anticancer (MCF-7) | Apoptosis Induction | Increased early apoptosis at ≥10 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dihydropyrimidinone and pyridopyrimidinone derivatives are extensively studied for their biological activities. Below is a structural and functional comparison of the target compound with analogs from recent literature:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Structural Comparisons
Substituent Effects on Solubility: The target compound’s 4-hydroxyphenylpiperazine group likely improves aqueous solubility compared to halogenated analogs (e.g., 50e’s dichlorobenzyl group ). However, it may exhibit lower solubility than morpholinyl-substituted derivatives (e.g., ). The 4-ethoxyphenyl group at C6 provides moderate lipophilicity, balancing metabolic stability and membrane permeability better than highly polar (e.g., morpholinyl ) or nonpolar (e.g., trifluoromethyl ) groups.
Piperazine vs. Piperidine Moieties :
- Piperazine-containing compounds (target, ) often show higher affinity for serotonin and dopamine receptors due to nitrogen spacing, whereas piperidine analogs (e.g., 51b ) favor CNS penetration.
Synthetic Accessibility :
- The target compound’s synthesis likely follows reductive amination or nucleophilic substitution routes, similar to analogs in . However, the hydroxyphenyl group may require protection/deprotection steps to avoid side reactions .
Biological Implications: While activity data for the target compound are unavailable, structurally related pyridopyrimidinones (e.g., 51b ) exhibit nanomolar potency in kinase inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
